

# Application Notes and Protocols for Dispersing Solvent Blue 97 in Polymer Matrices

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## Compound of Interest

Compound Name: Solvent blue 97

Cat. No.: B3427795

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## Introduction

**Solvent Blue 97** is an anthraquinone-based solvent dye known for its vibrant reddish-blue hue, high thermal stability, and good lightfastness. It is widely used to color a variety of thermoplastic polymers, including polycarbonate (PC), polyethylene terephthalate (PET), polymethyl methacrylate (PMMA), polystyrene (PS), acrylonitrile butadiene styrene (ABS), and polyamides (PA).<sup>[1][2][3][4][5][6][7]</sup> Achieving a uniform and stable dispersion of **Solvent Blue 97** within a polymer matrix is crucial for obtaining consistent color and optimal performance of the final product. This document provides detailed application notes and experimental protocols for three common methods of dispersing **Solvent Blue 97**: melt blending via masterbatch, solvent casting, and liquid color concentrates.

## Properties of Solvent Blue 97

A summary of the typical physical and chemical properties of **Solvent Blue 97** is presented in Table 1. These properties are essential for determining the appropriate processing conditions for dispersion.

Property	Value	Reference
Chemical Type	Anthraquinone	[3]
C.I. Name	Solvent Blue 97	[5]
CAS Number	32724-62-2, 61969-44-6	[8]
Molecular Formula	C <sub>36</sub> H <sub>38</sub> N <sub>2</sub> O <sub>2</sub>	[9]
Molecular Weight	530.7 g/mol	[9]
Appearance	Dark blue powder	[3]
Melting Point	200-220 °C	[3][4]
Heat Resistance	Up to 300 °C in some polymers	[5]
Light Fastness (in PS)	7-8 (on a scale of 1-8)	[4]
Solubility in Dichloromethane (20°C)	240 g/L	[4]
Solubility in Methylbenzene (20°C)	125 g/L	[4]
Solubility in Acetone (20°C)	3.0 g/L	[4]
Water Solubility	Insoluble	[3]

## Method 1: Melt Blending via Masterbatch

Melt blending is the most common industrial method for incorporating colorants into thermoplastics. A masterbatch, or color concentrate, is a concentrated mixture of the dye encapsulated in a carrier polymer. This masterbatch is then let down into the natural polymer during the final processing step (e.g., injection molding or extrusion).

### Application Notes:

- **Carrier Resin Selection:** The carrier resin for the masterbatch should be compatible with the final polymer to be colored. Ideally, the same type of polymer is used as the carrier. The melt

flow index (MFI) of the carrier should be equal to or higher than the MFI of the bulk polymer to ensure good mixing.

- **Pigment Loading:** Masterbatches for solvent dyes typically have a dye concentration ranging from 20% to 40%.
- **Dispersion Quality:** The quality of dispersion is critical and can be influenced by the screw configuration of the twin-screw extruder, screw speed, and temperature profile. High shear forces are necessary to break down any agglomerates of the dye.
- **Advantages:** This method is clean, allows for precise dosing, and is well-suited for high-volume production. It also minimizes the handling of dusty dye powders by the end-user.
- **Limitations:** Requires an additional compounding step to produce the masterbatch. Poor quality masterbatch can lead to color inconsistencies in the final product.

## Experimental Protocol: Preparation of a 20% Solvent Blue 97 Polycarbonate (PC) Masterbatch

This protocol describes the preparation of a polycarbonate masterbatch with a 20% concentration of **Solvent Blue 97** using a co-rotating twin-screw extruder.

Materials and Equipment:

- **Solvent Blue 97** powder
- Polycarbonate (PC) pellets (carrier resin)
- Co-rotating twin-screw extruder with gravimetric feeders
- Strand pelletizer
- Hot air oven or desiccant dryer

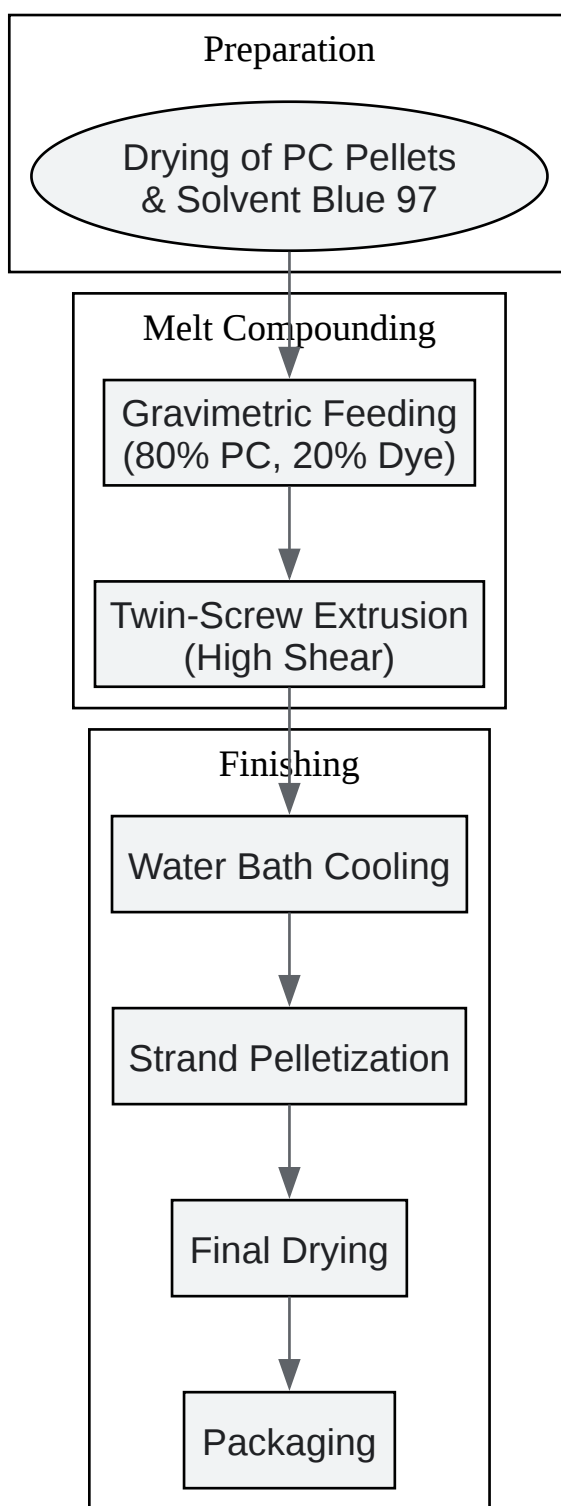
Protocol:

- **Drying:** Dry the polycarbonate pellets and **Solvent Blue 97** powder to a moisture content of <0.02%. A typical drying condition for PC is 120°C for 4 hours in a hot air oven or desiccant

dryer.

- Feeder Calibration: Calibrate the gravimetric feeders for the PC pellets and **Solvent Blue 97** powder to achieve a feed ratio of 80:20 (PC:Dye) by weight.
- Extrusion:
  - Set the extruder temperature profile. A reverse temperature profile is often recommended for better dispersion of colorants. A starting point for a polycarbonate masterbatch is:
    - Feed Zone: 40-50°C
    - Zone 1: 200°C
    - Zone 2: 240°C
    - Zone 3: 260°C
    - Zone 4: 250°C
    - Zone 5: 240°C
    - Die: 230°C
  - Set the screw speed to a moderate to high level to ensure good dispersive and distributive mixing. A starting point is 300-500 rpm.
  - Start the feeders to introduce the PC and **Solvent Blue 97** into the extruder.
- Pelletization: The molten, colored polymer will exit the extruder die as strands. Cool the strands in a water bath and feed them into a pelletizer to produce masterbatch pellets.
- Drying: Dry the resulting masterbatch pellets to remove surface moisture before packaging.

Workflow for Masterbatch Production



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Caption: Workflow for the production of **Solvent Blue 97** masterbatch.

## Method 2: Solvent Casting

Solvent casting is a laboratory-scale and specialized industrial technique used to produce thin polymer films with excellent optical clarity and homogeneity. This method involves dissolving the polymer and dye in a common solvent, casting the solution onto a flat surface, and evaporating the solvent.

### Application Notes:

- **Solvent Selection:** A suitable solvent must be chosen that dissolves both the polymer and **Solvent Blue 97**. Dichloromethane is an excellent solvent for **Solvent Blue 97** and many polymers like polycarbonate.<sup>[4]</sup> Other potential solvents include chloroform and toluene. The solvent should have a boiling point that allows for controlled evaporation.
- **Solution Preparation:** The concentration of the polymer in the solvent will determine the viscosity of the solution and the final film thickness. A typical concentration is 10-20% (w/v). The dye concentration is typically low, in the range of 0.01% to 0.5% relative to the polymer weight, depending on the desired color intensity.
- **Casting and Drying:** The solution is cast onto a smooth, level surface (e.g., a glass plate). The solvent is then evaporated in a controlled manner, often in a fume hood or a vacuum oven at a slightly elevated temperature to speed up the process without causing bubbles to form.
- **Advantages:** This method can achieve excellent dispersion at a molecular level, resulting in high-quality, transparent colored films. It is also useful for heat-sensitive polymers.
- **Limitations:** This method is generally not suitable for high-volume production of thick parts. The use of organic solvents raises environmental and safety concerns. Residual solvent in the final film can affect its properties.

## Experimental Protocol: Solvent Casting of a PMMA Film with Solvent Blue 97

This protocol describes the preparation of a colored Polymethyl Methacrylate (PMMA) film using the solvent casting method.

#### Materials and Equipment:

- **Solvent Blue 97** powder
- PMMA pellets or powder
- Dichloromethane (DCM) or other suitable solvent
- Glass petri dish or a flat glass plate
- Magnetic stirrer and stir bar
- Fume hood
- Vacuum oven (optional)

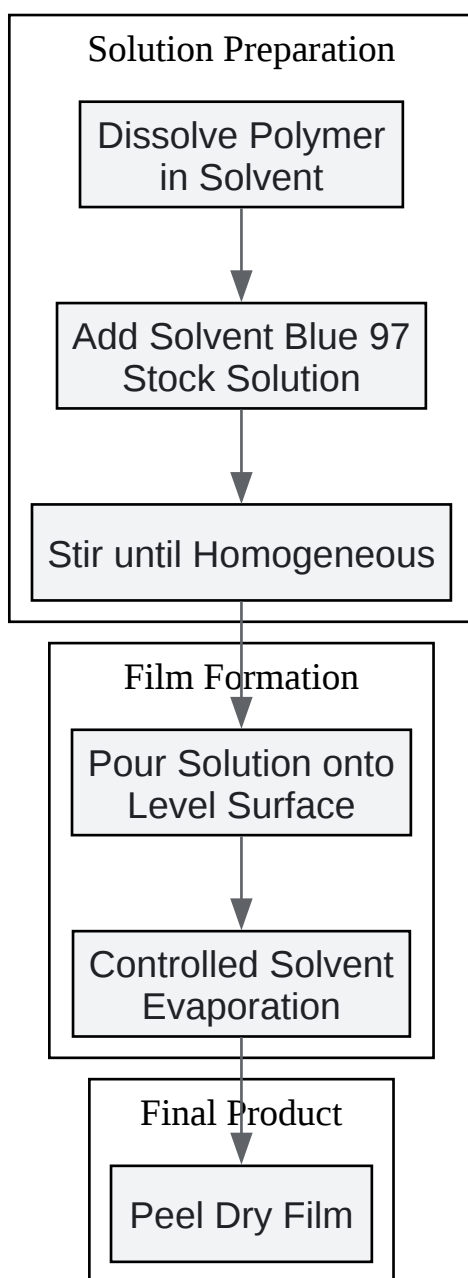
#### Protocol:

- Solution Preparation:
  - In a fume hood, prepare a 15% (w/v) solution of PMMA in DCM. For example, dissolve 15 g of PMMA in 100 mL of DCM. Stir with a magnetic stirrer until the polymer is completely dissolved. This may take several hours.
  - Prepare a stock solution of **Solvent Blue 97** in DCM (e.g., 1 mg/mL).
  - Add the required amount of the dye stock solution to the polymer solution to achieve the desired final concentration. For a 0.1% dye concentration relative to the polymer, add 15 mL of the 1 mg/mL stock solution to the 100 mL of 15% PMMA solution. Stir until the dye is homogeneously mixed.
- Casting:
  - Place the glass petri dish or plate on a level surface in the fume hood.
  - Pour the colored polymer solution into the dish, ensuring it spreads evenly.
- Drying:

- Cover the dish with a lid that is slightly ajar to allow for slow, controlled solvent evaporation. This helps to prevent the formation of a skin on the surface and ensures a uniform film.
- Allow the solvent to evaporate at room temperature for 24-48 hours.
- Alternatively, for faster drying, place the cast film in a vacuum oven at a temperature below the boiling point of the solvent (e.g., 30-40°C for DCM) for several hours.
- Film Removal: Once the film is completely dry, it can be carefully peeled from the glass substrate.

#### Workflow for Solvent Casting





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Caption: Workflow for the solvent casting of a polymer film with **Solvent Blue 97**.

## Method 3: Liquid Color Concentrates

Liquid color concentrates are dispersions of dyes or pigments in a liquid carrier system. They offer an alternative to solid masterbatches and can provide very efficient and precise coloring.

#### Application Notes:

- **Carrier System:** The liquid carrier must be compatible with the polymer being colored and should not negatively impact the final properties of the plastic part. Carrier systems can be based on various components, including plasticizers, oils, or liquid polymers.[\[10\]](#)[\[11\]](#) For coloring PMMA or PC, an acrylic-based liquid polymer carrier can be a good choice due to its compatibility and clarity.[\[10\]](#)[\[11\]](#)
- **Formulation:** A liquid color concentrate formulation typically includes the colorant (**Solvent Blue 97**), a liquid carrier, a dispersing agent to ensure the stability of the dispersion, and potentially other functional additives.
- **Dispersion Process:** High-speed mixers or mills are used to achieve a fine and stable dispersion of the dye in the liquid carrier.
- **Advantages:** Liquid colors can offer faster color changes in processing machinery, lower let-down ratios (LDRs), and excellent color consistency. They are particularly suitable for transparent and lightly tinted applications.[\[12\]](#)
- **Limitations:** Requires specialized dosing equipment for liquid handling. Spills can be messy and more difficult to clean up than solid pellets.

## Experimental Protocol: Preparation of a Liquid Color Concentrate for PMMA

This protocol provides a general guideline for preparing a liquid color concentrate with **Solvent Blue 97** for use with PMMA.

#### Materials and Equipment:

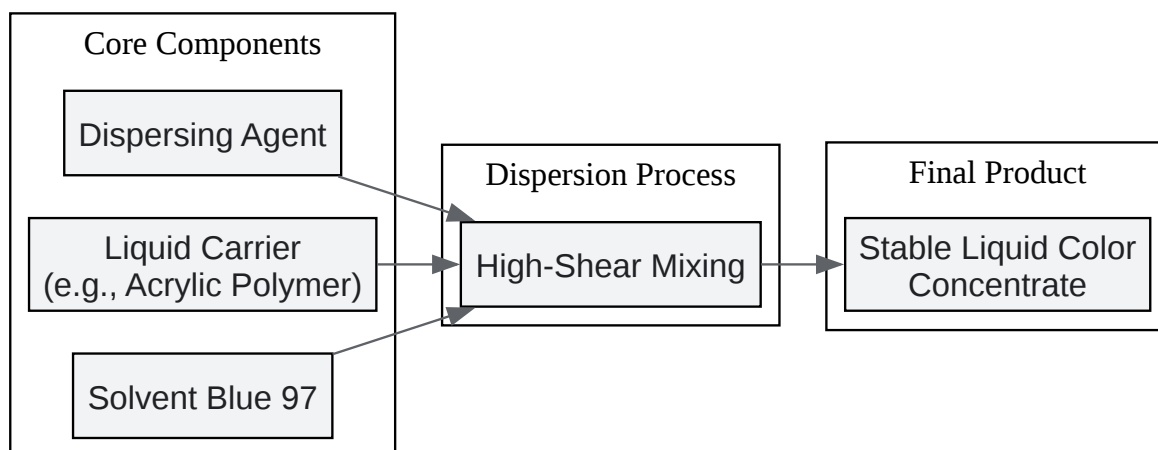
- **Solvent Blue 97** powder
- Liquid acrylic-based polymer carrier
- Dispersing agent (surfactant)
- High-speed disperser (e.g., a Cowles dissolver) or a bead mill

- Mixing vessel

Protocol:

- Pre-mixing:
  - In the mixing vessel, combine the liquid acrylic carrier and the dispersing agent. A typical starting ratio is 95:5 by weight.
  - Begin stirring at a low speed to create a vortex.
- Dye Addition:
  - Slowly add the **Solvent Blue 97** powder into the vortex of the liquid mixture. The amount of dye will depend on the desired concentration of the final concentrate, typically between 30% and 50% by weight.
- Dispersion:
  - Once all the dye is added, increase the speed of the disperser to a high setting to impart high shear forces on the mixture.
  - Continue dispersing until the desired fineness of grind is achieved. This can be monitored using a Hegman gauge. The goal is to break down all agglomerates. The temperature of the mixture may need to be controlled with a cooling jacket to prevent overheating.
- Quality Control:
  - Measure the viscosity of the final liquid color concentrate.
  - Perform a color match by letting down the concentrate into the target PMMA resin and comparing it to a standard.
- Packaging: Store the liquid color concentrate in a sealed container.

Logical Relationship for Liquid Color Concentrate Formulation



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Caption: Logical relationship of components for a liquid color concentrate.

## Quantitative Data and Method Comparison

The choice of dispersion method depends on several factors, including the production volume, the desired quality of the final product, and the available equipment. Table 2 provides a comparison of the three methods.

Feature	Melt Blending (Masterbatch)	Solvent Casting	Liquid Color Concentrates
Dispersion Quality	Good to Excellent	Excellent (Molecular Level)	Very Good to Excellent
Production Volume	High	Low to Medium	High
Equipment Cost	High (Extruder)	Low to Medium	Medium (Mixer, Dosing System)
Material Waste	Low	Medium (Solvent Loss)	Low
Safety/Environmental	Low (Dust-free handling)	High (Solvent VOCs)	Medium (Potential for spills)
Flexibility	Good	High	Very High (Easy color changes)
Typical Dye Loading	0.025-0.05% in final part <sup>[4]</sup>	0.01-0.5% in final part	Low let-down ratios

### Evaluation of Dispersion Quality

The quality of the dispersion of **Solvent Blue 97** in the polymer matrix can be evaluated using several techniques:

- **Visual Inspection:** The simplest method is to visually inspect the final colored part for specks, streaks, or color variations.
- **Microscopy:** Optical or electron microscopy of thin sections of the colored polymer can reveal the presence and size of any dye agglomerates.
- **Colorimetric Analysis:** A spectrophotometer can be used to measure the color coordinates (e.g., Lab\*) of the final product. Consistent color measurements indicate good dispersion. Color strength can also be evaluated and compared to a standard.
- **Haze Measurement:** For transparent applications, an increase in haze can indicate poor dispersion of the colorant.

- Filter Pressure Value (FPV): This is a quantitative method used for masterbatches. It measures the pressure increase over a filter pack as the molten polymer is extruded, which correlates to the level of undispersed particles. A lower FPV indicates better dispersion.

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